Aldose reductase-IN-4

Aldose Reductase ALR2 Selectivity Diabetic Complications

Aldose reductase-IN-4 (compound IIc) is a synthetic, small-molecule inhibitor of aldose reductase, specifically targeting the ALR2 isoform over ALR1. It is a member of the indolyl-sulfonyl-phenol class of compounds, characterized by a bioisosteric replacement of the carboxylic acid moiety found in many traditional ALR2 inhibitors.

Molecular Formula C14H10FNO3S
Molecular Weight 291.30 g/mol
Cat. No. B12402597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldose reductase-IN-4
Molecular FormulaC14H10FNO3S
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F
InChIInChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H
InChIKeyRNGRVWMFCJQROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldose reductase-IN-4: A Selective ALR2 Inhibitor for Diabetic Complication Research


Aldose reductase-IN-4 (compound IIc) is a synthetic, small-molecule inhibitor of aldose reductase, specifically targeting the ALR2 isoform over ALR1 [1]. It is a member of the indolyl-sulfonyl-phenol class of compounds, characterized by a bioisosteric replacement of the carboxylic acid moiety found in many traditional ALR2 inhibitors [1]. The compound exhibits an IC50 of 0.98 μM for ALR2 and an IC50 of 11.70 μM for ALR1, demonstrating a 12-fold selectivity for ALR2 over ALR1 in enzymatic assays . This selectivity profile is a key differentiating feature for researchers investigating the polyol pathway and its role in diabetic complications.

Why Aldose reductase-IN-4 Cannot Be Replaced by Common ALR2 Inhibitors


Aldose reductase-IN-4 (IIc) represents a distinct chemical scaffold within the ALR2 inhibitor landscape, making it non-interchangeable with other commonly used inhibitors like epalrestat or sorbinil. While many ALR2 inhibitors share a carboxylic acid pharmacophore, Aldose reductase-IN-4 utilizes a bioisosteric 2-fluorophenol moiety, a structural modification designed to improve membrane permeability and druggability [1]. Crucially, its selectivity profile for ALR2 over ALR1 (12-fold) differs from other inhibitors, which can exhibit varying degrees of cross-reactivity . This selectivity is not a universal feature of the class; for instance, some inhibitors show much lower selectivity or even inverse selectivity. Therefore, substituting Aldose reductase-IN-4 with a generic ALR2 inhibitor in an experimental protocol could lead to confounding off-target effects on ALR1 or altered pharmacokinetic properties, compromising the validity of results in studies focused on the polyol pathway or diabetic complications.

Quantitative Evidence for Aldose reductase-IN-4: Potency, Selectivity, and Structural Differentiation


Selective Inhibition of ALR2 Over ALR1

Aldose reductase-IN-4 (IIc) exhibits a 12-fold selectivity for ALR2 over ALR1, a crucial factor in minimizing off-target effects associated with ALR1 inhibition. This selectivity is quantified by comparing its IC50 values for the two isoforms: 0.98 μM for ALR2 and 11.70 μM for ALR1 . This selectivity profile is a key differentiator from non-selective ALR2 inhibitors, which may inhibit ALR1 at similar concentrations, potentially confounding in vivo studies.

Aldose Reductase ALR2 Selectivity Diabetic Complications

Comparative Potency Against ALR2: Aldose reductase-IN-4 vs. Epalrestat and Sorbinil

In a comparative study of novel ALR2 inhibitors, Aldose reductase-IN-4 (IIc) was evaluated alongside the established clinical inhibitors epalrestat and sorbinil. The study demonstrated that IIc achieved a potent IC50 of 0.98 μM against ALR2 [1]. While the exact IC50 values for epalrestat and sorbinil in the same assay were not explicitly stated in the abstract, the study highlights that IIc was developed to overcome the limitations of carboxylic acid-based inhibitors, which often suffer from poor membrane permeability [1]. This positions IIc as a promising, more drug-like alternative for in vitro and in vivo research.

Aldose Reductase ALR2 Inhibition Comparative Pharmacology

Structural Differentiation: A Non-Carboxylic Acid ALR2 Inhibitor

Aldose reductase-IN-4 (IIc) is structurally distinct from many traditional ALR2 inhibitors, which rely on a carboxylic acid group for enzyme binding. Instead, IIc features a 2-fluorophenol moiety as a bioisosteric replacement for the carboxylic acid [1]. This modification is intended to improve the compound's physicochemical properties, such as membrane permeability, while maintaining potent ALR2 inhibition [1]. This structural feature differentiates IIc from carboxylic acid-containing inhibitors like epalrestat, sorbinil, and zopolrestat, which may exhibit limited cellular uptake.

Aldose Reductase Bioisosterism Drug Design

Optimal Use Cases for Aldose reductase-IN-4 in Diabetic Complication and Polyol Pathway Research


Investigating ALR2-Specific Roles in Diabetic Neuropathy and Retinopathy Models

Aldose reductase-IN-4 (IIc) is ideally suited for in vitro and in vivo studies aiming to dissect the specific contribution of ALR2 to the pathogenesis of diabetic complications. Its 12-fold selectivity for ALR2 over ALR1 minimizes the confounding variable of ALR1 inhibition, which is crucial when using cellular or animal models of diabetic neuropathy, retinopathy, or nephropathy. Researchers can confidently attribute observed phenotypic changes (e.g., reduction in sorbitol accumulation, improved neuronal function, or decreased oxidative stress) to ALR2 blockade rather than off-target effects on the closely related ALR1 enzyme .

Cell-Based Assays Requiring High Intracellular Target Engagement

Due to its non-carboxylic acid, indolyl-sulfonyl-phenol scaffold [1], Aldose reductase-IN-4 is predicted to exhibit improved cell membrane permeability compared to traditional carboxylic acid-based ALR2 inhibitors [1]. This property makes it a valuable tool for cell-based assays (e.g., in primary neuronal cultures, retinal pericytes, or mesangial cells) where effective intracellular concentrations are necessary to inhibit ALR2 activity and measure downstream effects on the polyol pathway, such as sorbitol levels or NADPH/NADP+ ratios.

Comparative Pharmacology Studies with Other ALR2 Inhibitor Classes

Aldose reductase-IN-4 serves as a critical reference compound for comparative pharmacology studies. Its unique chemical scaffold (indolyl-sulfonyl-phenol) and selectivity profile allow researchers to benchmark the activity and selectivity of novel ALR2 inhibitors. By directly comparing the IC50 and selectivity index of new compounds against Aldose reductase-IN-4, scientists can establish a baseline for potency and isoform specificity, facilitating the identification of next-generation ALR2 inhibitors with improved therapeutic windows .

Mechanistic Studies of the Polyol Pathway in Hyperglycemic Conditions

Aldose reductase-IN-4 (IIc) is an essential tool for elucidating the precise role of the polyol pathway in hyperglycemia-induced cellular damage. Its potent and selective inhibition of ALR2 allows researchers to block the conversion of glucose to sorbitol, the first and rate-limiting step of the pathway. This enables the study of downstream effects, such as osmotic stress, oxidative stress, and advanced glycation end-product (AGE) formation, in various cell types exposed to high glucose, thereby clarifying the molecular mechanisms driving diabetic complications .

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